2,3-DI-O-Benzoyluridine
Overview
Description
2,3-DI-O-Benzoyluridine is a pyrimidine nucleoside derivative, known for its role in the synthesis of antiviral medications. It is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced with benzoyl groups. This modification enhances its stability and makes it a valuable compound in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-DI-O-Benzoyluridine can be synthesized from uridine through a benzoylation reaction. The process involves the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound with a moderate to high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-DI-O-Benzoyluridine undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield uridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Uridine
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-DI-O-Benzoyluridine has several applications in scientific research:
Chemistry: Used as a reagent in nucleic acid synthesis and modification.
Biology: Employed in studies involving ribonucleotide reductase inhibitors and genetic decoding.
Medicine: Plays a role in the development of antiviral medications, particularly targeting Hepatitis B.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of 2,3-DI-O-Benzoyluridine involves its incorporation into nucleic acids. The benzoyl groups enhance its stability and facilitate its interaction with enzymes involved in nucleic acid synthesis. It acts as an anticodon, aiding in the decoding of genetic information and inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2,3-DI-O-Acetyluridine
- 2,3-DI-O-Methyluridine
- 2,3-DI-O-Propionyluridine
Comparison
2,3-DI-O-Benzoyluridine is unique due to its benzoyl groups, which provide enhanced stability compared to other similar compounds. The acetyl, methyl, and propionyl derivatives have different functional groups, leading to variations in their stability and reactivity. The benzoyl groups in this compound make it particularly suitable for applications requiring high stability and specific interactions with nucleic acid-related enzymes .
Properties
IUPAC Name |
[4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFFWKZFQMIXKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50408-20-3 | |
Record name | Uridine 2',3'-dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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